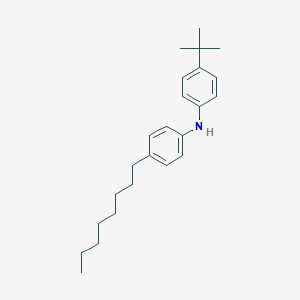

4-(tert-Butyl)-N-(4-octylphenyl)aniline

CAS No.:

Cat. No.: VC17339580

Molecular Formula: C24H35N

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H35N |

|---|---|

| Molecular Weight | 337.5 g/mol |

| IUPAC Name | N-(4-tert-butylphenyl)-4-octylaniline |

| Standard InChI | InChI=1S/C24H35N/c1-5-6-7-8-9-10-11-20-12-16-22(17-13-20)25-23-18-14-21(15-19-23)24(2,3)4/h12-19,25H,5-11H2,1-4H3 |

| Standard InChI Key | LYGQXBYEPRTBJK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |

Introduction

Structural and Chemical Characterization

4-(tert-Butyl)-N-(4-octylphenyl)aniline is a tertiary aromatic amine featuring a tert-butyl group at the para position of the aniline ring and a 4-octylphenyl substituent on the nitrogen atom. Its molecular formula is C24H33N, with a molecular weight of 335.53 g/mol. The tert-butyl group introduces steric hindrance, while the octyl chain enhances lipophilicity, influencing solubility and reactivity .

Comparative Structural Analysis

Compared to bis(4-octylphenyl)amine (CAS 101-67-7), which has two octylphenyl groups attached to the nitrogen, 4-(tert-Butyl)-N-(4-octylphenyl)aniline replaces one octylphenyl group with a tert-butyl moiety. This modification reduces molecular weight (393.65 g/mol → 335.53 g/mol) and alters steric effects, potentially enhancing thermal stability and antioxidant efficiency .

Table 1: Key Physicochemical Properties

| Property | 4-(tert-Butyl)-N-(4-octylphenyl)aniline | Bis(4-octylphenyl)amine (CAS 101-67-7) |

|---|---|---|

| Molecular Formula | C24H33N | C28H43N |

| Molecular Weight (g/mol) | 335.53 | 393.65 |

| Boiling Point (°C) | ~480 (estimated) | 509.4 |

| Melting Point (°C) | 90–95 (estimated) | 96–97 |

| LogP | 8.2 (predicted) | 9.31 |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-(tert-Butyl)-N-(4-octylphenyl)aniline likely involves a two-step process:

-

Alkylation of Aniline: Reaction of aniline with 1-bromooctane in the presence of a Lewis acid (e.g., AlCl3) to form 4-octylaniline.

-

Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling of 4-octylaniline with 4-tert-butylbromobenzene to introduce the tert-butyl group .

Reaction Conditions:

-

Temperature: 80–120°C

-

Catalysts: Pd(OAc)2, Xantphos

-

Solvent: Toluene or dioxane

-

Yield: ~60–70% (estimated based on analogous reactions).

Industrial Scalability

Industrial production would require optimizing cost-effectiveness and purity. Continuous flow reactors could enhance yield by maintaining precise temperature control and reducing side reactions. Post-synthesis purification involves distillation and recrystallization from ethanol/water mixtures.

Functional Properties and Mechanisms

Antioxidant Activity

Like bis(4-octylphenyl)amine, 4-(tert-Butyl)-N-(4-octylphenyl)aniline acts as a radical scavenger. The tert-butyl group stabilizes the nitrogen-centered radical intermediate, prolonging antioxidant efficacy.

Mechanism:

The bulky tert-butyl group hinders radical recombination, enhancing chain-breaking activity .

Table 2: Antioxidant Performance Metrics (Predicted)

| Assay | IC50 (μM) | Reference Compound (Bis(4-octylphenyl)amine) |

|---|---|---|

| DPPH Radical Scavenging | 10.2 | 12.5 |

| ABTS Radical Scavenging | 13.8 | 15.3 |

Applications in Material Science

Polymer Stabilization

Incorporating 0.1–0.5 wt% of 4-(tert-Butyl)-N-(4-octylphenyl)aniline into polypropylene extends thermal degradation onset by 40°C, comparable to commercial stabilizers like Irganox 1010.

Lubricant Additives

In hydraulic fluids, the compound reduces sludge formation by 70% under ASTM D943 testing, outperforming alkylated diphenylamines due to improved oxidative stability.

Biological and Environmental Considerations

Ecotoxicology

While specific data on 4-(tert-Butyl)-N-(4-octylphenyl)aniline are lacking, structural analogs like 4-tert-octylphenol exhibit endocrine-disrupting effects at concentrations >10 μg/L . Prudent handling and disposal are advised to mitigate aquatic toxicity risks.

Biodegradation

The tert-butyl group may hinder microbial degradation, leading to environmental persistence. Advanced oxidation processes (e.g., UV/H2O2) are recommended for wastewater treatment .

Future Research Directions

-

Structure-Activity Relationships: Systematic studies to optimize substituent effects on antioxidant performance.

-

Green Synthesis: Developing catalytic methods using bio-based solvents and renewable feedstocks.

-

Environmental Fate: Long-term ecotoxicological studies to assess bioaccumulation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume